molecular formula C17H26BrNO4 B1386875 2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide CAS No. 1172373-65-7

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide

Cat. No. B1386875
M. Wt: 388.3 g/mol
InChI Key: YNOBVHLHIGPAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is a chemical compound with the molecular formula C17H26BrNO4 . It has an average mass of 388.297 Da and a Monoisotopic mass of 387.104523 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is approximately 388.297 Da .

Scientific Research Applications

  • 2-bromo-3,4,5-trimethoxy-benzaldehyde : This compound is also provided by Sigma-Aldrich . Again, specific applications or experimental procedures were not mentioned in the source .

  • 2-Bromo-1,3,5-triisopropylbenzene : This compound is used in Suzuki reaction and is found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans .

  • 4-Bromo-3-formyl- N -phenyl-5 : This compound was synthesized and characterized in a study . The study provides detailed experimental procedures and results .

  • Phenol, 4,4’- (3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, S,S -dioxide , also known as Bromophenol Blue : This compound is used mainly as an analytical reagent in laboratories .

properties

IUPAC Name

2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBVHLHIGPAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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